Cas no 849429-92-1 (L-SERINE, L-THREONYL-L-LEUCYL-L-VALYL-L-LYSYL-L-GLUTAMINYL-L-LEUCYL-)
849429-92-1 structure
Product Name:L-SERINE, L-THREONYL-L-LEUCYL-L-VALYL-L-LYSYL-L-GLUTAMINYL-L-LEUCYL-
CAS-Nr.:849429-92-1
MF:C35H65N9O11
MW:787.944308996201
CID:3461698
Update Time:2025-03-16
L-SERINE, L-THREONYL-L-LEUCYL-L-VALYL-L-LYSYL-L-GLUTAMINYL-L-LEUCYL- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- L-SERINE, L-THREONYL-L-LEUCYL-L-VALYL-L-LYSYL-L-GLUTAMINYL-L-LEUCYL-
- L-Serine, L-threonyl-L-leucyl-L-valyl-L-lysyl-L-glutaminyl-L-leucyl- (9CI)
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- Inchi: 1S/C35H65N9O11/c1-17(2)14-23(31(50)43-25(16-45)35(54)55)41-30(49)22(11-12-26(37)47)39-29(48)21(10-8-9-13-36)40-34(53)28(19(5)6)44-32(51)24(15-18(3)4)42-33(52)27(38)20(7)46/h17-25,27-28,45-46H,8-16,36,38H2,1-7H3,(H2,37,47)(H,39,48)(H,40,53)(H,41,49)(H,42,52)(H,43,50)(H,44,51)(H,54,55)/t20-,21+,22+,23+,24+,25+,27+,28+/m1/s1
- InChI-Schlüssel: AOMGLXXTXFVJHG-HASQAJKZSA-N
- Lächelt: C(O)(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(N)=O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@H](O)C)N
Experimentelle Eigenschaften
- Dichte: 1.223±0.06 g/cm3(Predicted)
- Siedepunkt: 1234.2±65.0 °C(Predicted)
- pka: 3.01±0.10(Predicted)
L-SERINE, L-THREONYL-L-LEUCYL-L-VALYL-L-LYSYL-L-GLUTAMINYL-L-LEUCYL- Verwandte Literatur
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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